molecular formula C21H16FN3O B8107712 LolCDE-IN-1

LolCDE-IN-1

Cat. No.: B8107712
M. Wt: 345.4 g/mol
InChI Key: DNZHPYAAJMOOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LolCDE-IN-1 is an inhibitor of the Lol proteins complex, which plays a crucial role in the localization of lipoproteins in gram-negative bacteria. This compound exhibits significant antibacterial activity by targeting the LolCDE complex, which is essential for the transport of lipoproteins to the outer membrane of bacteria .

Preparation Methods

The synthesis of LolCDE-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar inhibitors typically involve multi-step organic synthesis, purification, and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Industrial production methods would likely involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

LolCDE-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions .

Scientific Research Applications

LolCDE-IN-1 has several scientific research applications, including:

Mechanism of Action

LolCDE-IN-1 exerts its effects by inhibiting the LolCDE complex, an ATP-binding cassette transporter responsible for extracting and transporting lipoproteins to the outer membrane of gram-negative bacteria. By binding to the LolCDE complex, this compound prevents the proper localization of lipoproteins, disrupting bacterial cell envelope biogenesis and leading to bacterial cell death .

Comparison with Similar Compounds

LolCDE-IN-1 is unique compared to other similar compounds due to its specific inhibition of the LolCDE complex. Similar compounds include:

    MacB inhibitors: Target the MacB transporter, another type VII ATP-binding cassette transporter involved in multidrug resistance.

    LptD inhibitors: Target the LptD transporter, involved in lipopolysaccharide transport to the outer membrane.

    BamA inhibitors: Target the BamA complex, involved in the assembly of outer membrane proteins.

This compound stands out due to its specific mechanism of action and its potential as a novel antibacterial agent .

Properties

IUPAC Name

4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZHPYAAJMOOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LolCDE-IN-1
Reactant of Route 2
Reactant of Route 2
LolCDE-IN-1
Reactant of Route 3
LolCDE-IN-1
Reactant of Route 4
LolCDE-IN-1
Reactant of Route 5
LolCDE-IN-1
Reactant of Route 6
Reactant of Route 6
LolCDE-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.